

In-depth Technical Guide: DL-2-Methylbutyric acid-13C2

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Compound of Interest

Compound Name: *DL-2-Methylbutyric acid-13C2*

Cat. No.: *B12374310*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic significance of **DL-2-Methylbutyric acid-13C2**. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving branched-chain amino acid catabolism and gut microbiome activity.

Core Chemical Properties

DL-2-Methylbutyric acid-13C2 is a stable isotope-labeled version of 2-methylbutyric acid, a branched-chain fatty acid. The inclusion of two carbon-13 isotopes makes it an ideal internal standard or tracer for mass spectrometry-based analyses.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₃ ¹³ C ₂ H ₁₀ O ₂	MedChemExpress[1][2]
Molecular Weight	104.12 g/mol	MedChemExpress[1][2]
Unlabeled CAS Number	116-53-0	MedChemExpress[1][2]
SMILES Notation	O=C(O)C(C)[13CH2][13CH3]	MedChemExpress[1][3]
Appearance	Clear, colorless to pale yellow liquid	(unlabeled)[4]
Boiling Point	~177 °C	(unlabeled)[5]
Density	~0.937 g/cm ³ at 20°C	(unlabeled)[4]
Solubility	Slightly soluble in water; soluble in organic solvents	(unlabeled)[4]

Note: Physical properties such as appearance, boiling point, density, and solubility are for the unlabeled compound and should be considered as close approximations for the labeled counterpart.

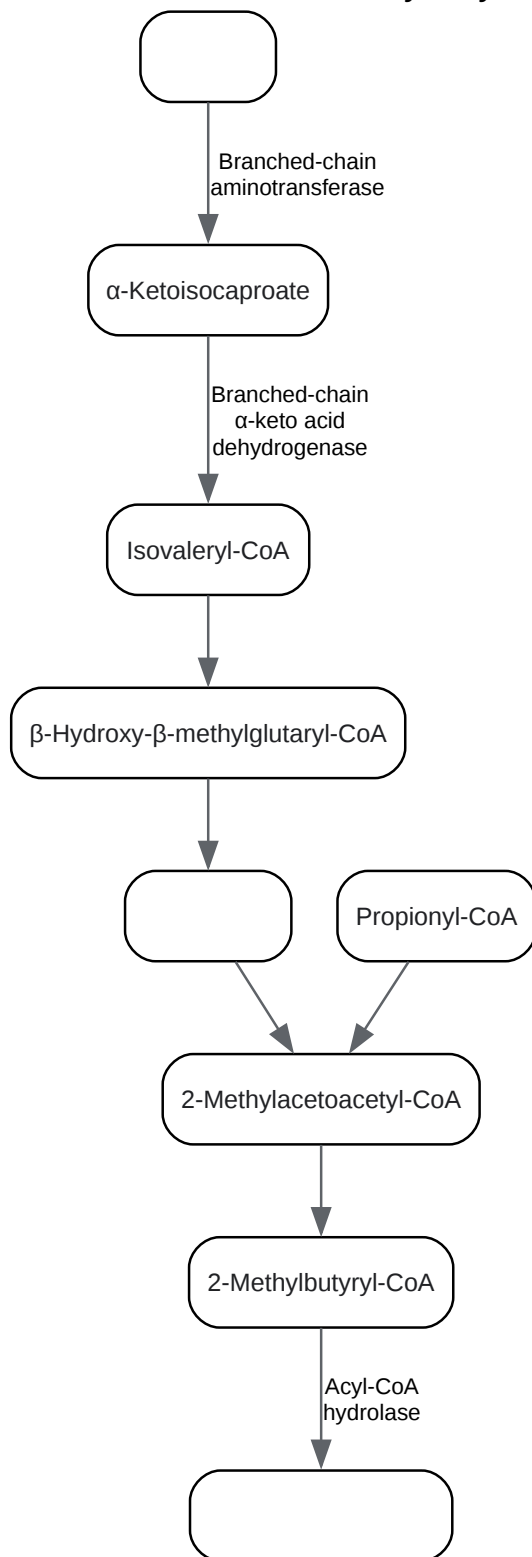
Metabolic Significance and Signaling Pathways

2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine and isoleucine.[6][7][8] These pathways are significant in various organisms, from bacteria to humans, and play a role in energy metabolism and the production of flavor and aroma compounds.

Leucine Catabolism to 2-Methylbutyric Acid

In some bacteria, under conditions of nutrient starvation, leucine can be catabolized to 2-methylbutyric acid.[6][9] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that eventually yield 2-methylbutyryl-CoA, which is then hydrolyzed to 2-methylbutyric acid.

Leucine Catabolism to 2-Methylbutyric Acid

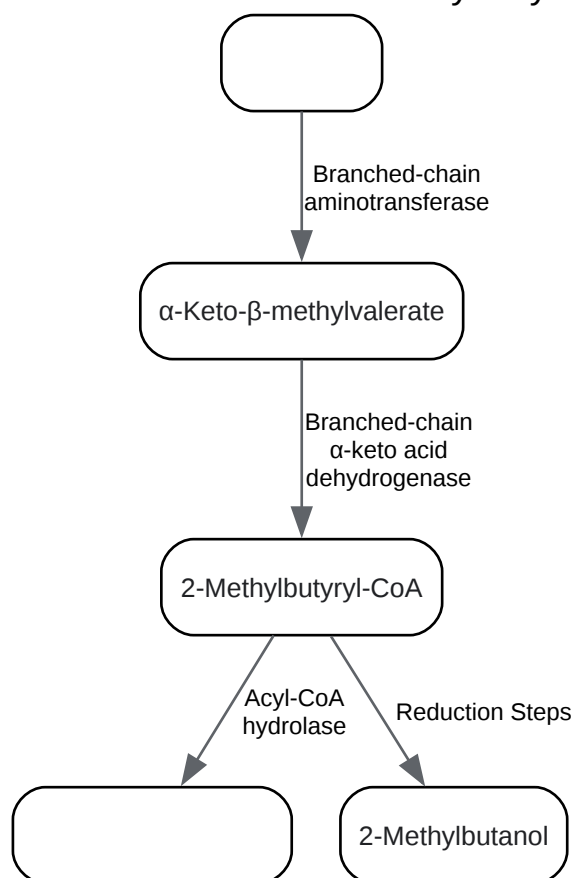
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Leucine Catabolism Pathway

Isoleucine Catabolism to 2-Methylbutyric Acid

The more conventional pathway for the production of 2-methylbutyric acid is through the catabolism of isoleucine.[10][11] This metabolic route is active in a wide range of organisms.

Isoleucine Catabolism to 2-Methylbutyric Acid



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Isoleucine Catabolism Pathway

Experimental Protocols

DL-2-Methylbutyric acid-13C2 is primarily used as an internal standard for the quantification of unlabeled 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in biological matrices. Below are representative protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification by GC-MS

This protocol outlines a derivatization-free method for the analysis of SCFAs.

1. Sample Preparation:

- For aqueous samples, no derivatization is necessary.[\[12\]](#)
- For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction is recommended.
- Spike the sample with a known concentration of **DL-2-Methylbutyric acid-13C2**.
- Acidify the sample to protonate the fatty acids, increasing their volatility.

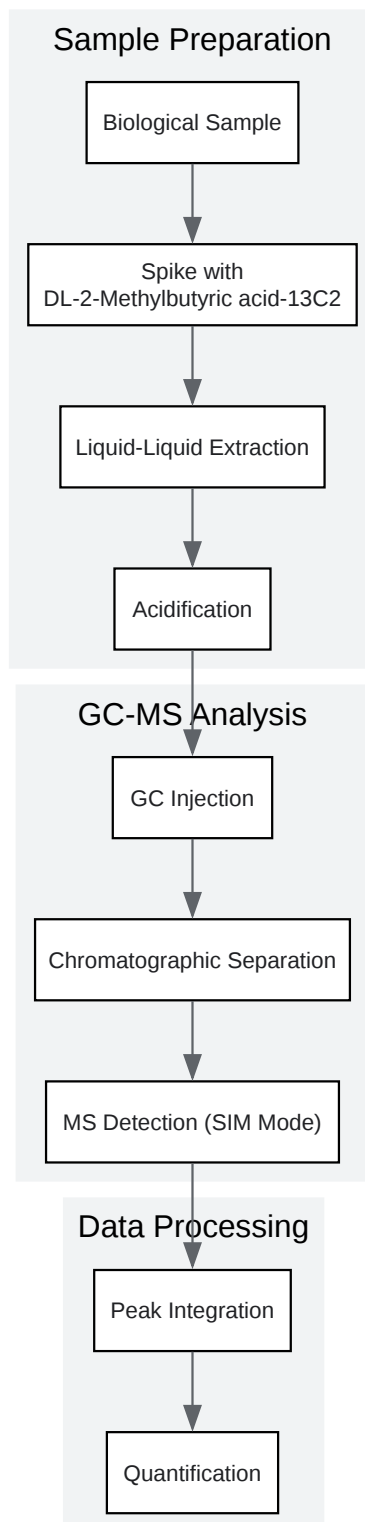
2. GC-MS Analysis:

- Column: A wax-type capillary column (e.g., SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness) is suitable.[\[12\]](#)
- Injection: Splitless injection is preferred for trace analysis.
- Oven Program: Start at a low temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C) to separate the SCFAs.[\[13\]](#)
- Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

3. Data Analysis:

- Integrate the peak areas for the target analyte and **DL-2-Methylbutyric acid-13C2**.
- Calculate the concentration of the analyte based on the response factor relative to the internal standard.

GC-MS Workflow for SCFA Analysis

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GC-MS Experimental Workflow

Quantification by LC-MS/MS

For LC-MS/MS analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency.

1. Sample Preparation and Derivatization:

- Extract SCFAs from the sample matrix.
- Add **DL-2-Methylbutyric acid-13C2** as an internal standard.
- Derivatize the SCFAs using an appropriate reagent, such as aniline or 3-nitrophenylhydrazine (3-NPH).^{[14][15]} This is typically done in the presence of a coupling agent like EDC.

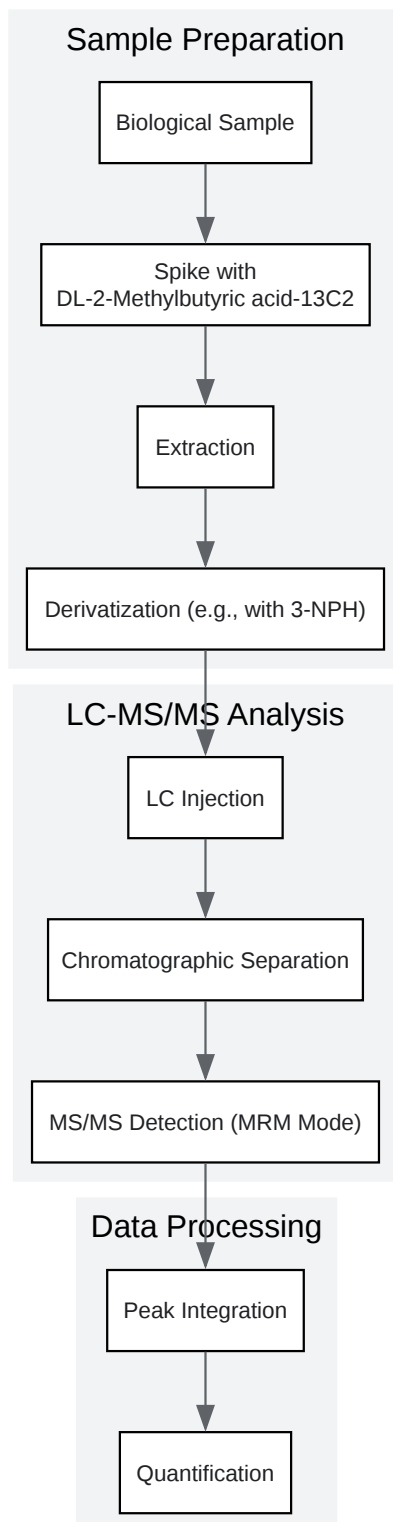
2. LC-MS/MS Analysis:

- Column: A reverse-phase column (e.g., C18) is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid), is typical.
- Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-product ion transitions for the derivatized analyte and the internal standard.

3. Data Analysis:

- Similar to GC-MS, quantify the analyte based on the peak area ratio relative to the internal standard.

LC-MS/MS Workflow for SCFA Analysis

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LC-MS/MS Experimental Workflow

This technical guide provides foundational information for the use of **DL-2-Methylbutyric acid-13C2** in a research setting. For specific applications, further optimization of the experimental protocols may be necessary.

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